molecular formula C7H7ClOS B13552203 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol

3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13552203
M. Wt: 174.65 g/mol
InChI Key: ILGIMGCEZPHPPZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7ClOS It features a chlorinated thiophene ring attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a rearrangement to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol depends on its application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting the enzyme’s activity. In materials science, its electronic properties are influenced by the conjugated system and the presence of the chlorine atom, which can affect the compound’s interaction with light and other electromagnetic radiation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-2-yl)prop-2-enal
  • 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid
  • 3-(5-Chlorothiophen-2-yl)propan-1-ol
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one

Uniqueness

3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is unique due to the presence of both a chlorinated thiophene ring and a prop-2-en-1-ol moiety. This combination imparts specific electronic and steric properties that can be exploited in various applications, such as the synthesis of nonlinear optical materials and the development of bioactive compounds .

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7ClOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+

InChI Key

ILGIMGCEZPHPPZ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/CO

Canonical SMILES

C1=C(SC(=C1)Cl)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.